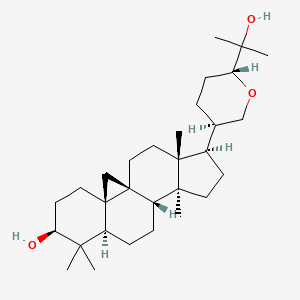

21,24-Epoxycycloartane-3,25-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(3R,6R)-6-(2-hydroxypropan-2-yl)oxan-3-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-25(2)21-8-9-22-28(6)13-11-20(19-7-10-24(33-17-19)26(3,4)32)27(28,5)15-16-30(22)18-29(21,30)14-12-23(25)31/h19-24,31-32H,7-18H2,1-6H3/t19-,20+,21-,22-,23-,24+,27+,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVUQOXYVCRDLE-BCFAIRCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C6CCC(OC6)C(C)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5CC[C@H]4[C@@]1(CC[C@@H]2[C@H]6CC[C@@H](OC6)C(C)(C)O)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 21,24-Epoxycycloartane-3,25-diol: A Technical Guide for Researchers

An In-depth Examination of a Promising Bioactive Triterpenoid (B12794562)

This technical guide provides a comprehensive overview of 21,24-Epoxycycloartane-3,25-diol, a cycloartane-type triterpenoid with noteworthy biological activity. Addressed to researchers, scientists, and professionals in drug development, this document details its natural source, biological effects, and the experimental methodologies used in its study.

Natural Source and Isolation

The primary natural source of this compound is the leaves of Lansium domesticum, a tree in the Mahogany family (Meliaceae) native to Southeast Asia.[1] This compound is one of many bioactive triterpenoids isolated from this plant species.[2]

While the specific quantitative yield of this compound from Lansium domesticum leaves is detailed in the primary literature, a general overview of its isolation is presented below.

Biological Activity: Inhibition of Skin Tumor Promotion

This compound has been identified as an inhibitor of skin-tumor promotion.[1] This activity was evaluated using an in vitro assay that measures the inhibition of the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).

The Epstein-Barr virus early antigen (EBV-EA) activation assay is a widely used screening method for potential cancer chemopreventive agents. It is based on the ability of certain compounds to inhibit the activation of the lytic cycle of EBV in latently infected cells, a process that can be induced by tumor promoters like TPA.

| Compound | Biological Activity | Assay | Reference |

| This compound | Inhibition of skin-tumor promotion | Inhibition of TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation | Nishizawa M, et al. (1989) |

Experimental Protocols

General Isolation of Cycloartane Triterpenoids from Lansium domesticum

The detailed experimental protocol for the isolation of this compound is described in Nishizawa M, et al., Tetrahedron Letters, 1989, 30(41), 5615-5618. As the full text of this primary literature could not be accessed, a general methodology for the extraction and isolation of triterpenoids from Lansium domesticum is outlined below, based on common phytochemical practices.

Experimental Workflow for Triterpenoid Isolation

Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

This in vitro assay is a primary method for screening potential cancer chemopreventive agents that inhibit tumor promotion.

-

Cell Culture: Raji cells, a human lymphoblastoid cell line latently infected with EBV, are maintained in an appropriate culture medium.

-

Induction of EBV-EA: The tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), is added to the cell culture to induce the activation of the EBV lytic cycle, leading to the expression of the early antigen (EA).

-

Treatment with Test Compound: The test compound, in this case, this compound, is added to the cell culture along with TPA. A range of concentrations is typically tested.

-

Incubation: The cells are incubated for a specific period to allow for EBV-EA expression.

-

Immunofluorescence Staining: After incubation, the cells are harvested, washed, and fixed on slides. Indirect immunofluorescence staining is then performed using human sera containing high-titer antibodies against EBV-EA, followed by a fluorescein-conjugated secondary antibody.

-

Microscopic Analysis: The percentage of EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope.

-

Data Analysis: The inhibitory activity of the test compound is calculated as the percentage reduction in EA-positive cells in the treated group compared to the TPA-only control group. The IC50 value (the concentration required to inhibit 50% of EBV-EA activation) is then determined.

Proposed Signaling Pathway of Inhibition

The tumor promoter TPA is known to activate Protein Kinase C (PKC), which in turn triggers a signaling cascade leading to the activation of the EBV lytic cycle and the expression of the early antigen. It is hypothesized that this compound exerts its inhibitory effect by interfering with this pathway.

Proposed Mechanism of Action

References

Isolation of 21,24-Epoxycycloartane-3,25-diol from Lansium domesticum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and potential biological activity of 21,24-Epoxycycloartane-3,25-diol, a cycloartanoid triterpene found in Lansium domesticum. This document outlines the experimental protocols for extraction and purification, summarizes key quantitative data, and explores potential signaling pathways involved in its reported anti-tumor activity.

Introduction

Lansium domesticum Corr., a tree belonging to the Meliaceae family, is a source of various bioactive triterpenoids. Among these, this compound has been identified as a compound of interest due to its potential pharmacological activities. Notably, initial studies have highlighted its role as an inhibitor of skin-tumor promotion.[1] This guide consolidates the available scientific information to provide a comprehensive resource for researchers engaged in natural product chemistry and drug discovery.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for Related Cycloartane (B1207475) Triterpenoids from Lansium domesticum

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₄ | [2] |

| Molecular Weight | 470.69 g/mol | [2] |

| Melting Point | 145-147 °C | [2] |

| Optical Rotation | [α]D²⁰ -5.2° (c 0.5, CHCl₃) | [2] |

| ¹H-NMR (acetone-d₆, δ ppm) | 5.48 (1H, d, J=8.4 Hz, H-24), 5.17 (1H, d, J=5.8 Hz, H-21), 4.68 (1H, dd, J=6.5, 8.4 Hz, H-23), 3.96 (1H, dd, J=4.5, 6.5 Hz, H-22), 1.73 (3H, s, H-26), 1.66 (3H, s, H-27) | [2] |

| ¹³C-NMR (acetone-d₆, δ ppm) | 211.5 (C-3), 132.0 (C-25), 125.5 (C-24), 101.6 (C-21), 97.2 (C-23), 76.3 (C-22) | [3] |

Experimental Protocols

The following is a generalized experimental protocol for the isolation of cycloartane-type triterpenoids from the leaves of Lansium domesticum, based on methodologies reported for similar compounds.[2][3] The specific parameters for isolating this compound may vary and should be optimized.

Plant Material Collection and Preparation

-

Fresh leaves of Lansium domesticum are collected and authenticated.

-

The leaves are air-dried at room temperature and then ground into a fine powder to increase the surface area for extraction.

Extraction

-

The powdered leaves (e.g., 2.0 kg) are macerated with methanol (B129727) (e.g., 3 x 5 L) at room temperature for a period of 3 days with occasional shaking.

-

The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

-

The crude methanol extract (e.g., 50 g) is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297).

-

The ethyl acetate fraction, which is expected to contain the cycloartane triterpenoids, is collected and concentrated.

Chromatographic Purification

-

The ethyl acetate extract (e.g., 17 g) is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography, potentially using different solvent systems, to yield the pure this compound.

Mandatory Visualization

Experimental Workflow

Caption: Isolation workflow for this compound.

Potential Signaling Pathways in Cancer Inhibition

While the specific signaling pathways for this compound are not yet fully elucidated, research on other structurally related cycloartane triterpenoids suggests potential mechanisms of anti-tumor activity. These compounds have been shown to induce apoptosis and inhibit cancer cell proliferation and migration through various signaling cascades.[4][5][6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 9,19-Cyclolanost-24-en-3-one,21,23-epoxy-21,22-dihydroxy (21R, 22S, 23S) from the Leaves of Lansium domesticum Corr cv Kokossan [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cycloartane triterpenoid (23R, 24E)-23-acetoxymangiferonic acid inhibited proliferation and migration in B16-F10 melanoma via MITF downregulation caused by inhibition of both β-catenin and c-Raf–MEK1–ERK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cycloartane triterpenoid (23R, 24E)-23-acetoxymangiferonic acid inhibited proliferation and migration in B16-F10 melanoma via MITF downregulation caused by inhibition of both β-catenin and c-Raf-MEK1-ERK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Architecture of 21,24-Epoxycycloartane-3,25-diol: A Technical Guide to Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical techniques involved in the chemical structure elucidation of 21,24-Epoxycycloartane-3,25-diol, a notable cycloartanoid triterpene. This compound, isolated from Lansium domesticum, has garnered interest for its potential biological activities. The elucidation of its complex polycyclic structure serves as a case study in the application of modern spectroscopic and analytical methods in natural product chemistry.

Introduction

This compound is a naturally occurring triterpenoid (B12794562) characterized by a cycloartane (B1207475) skeleton, which includes a distinctive cyclopropane (B1198618) ring. Its molecular formula has been established as C₃₀H₅₀O₃. The structural determination of such intricate molecules is a meticulous process that relies on a combination of isolation techniques, spectroscopic analysis, and chemical derivatization. This guide will detail the typical experimental workflow and data interpretation integral to this process.

Isolation and Purification

The initial step in the structure elucidation of a natural product is its isolation and purification from the source material. For this compound, the process would generally follow the workflow outlined below.

Experimental Protocols

Extraction:

-

Air-dried and powdered leaves of Lansium domesticum are exhaustively extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The resulting fractions are concentrated, and the fraction containing the target compound (typically identified by preliminary thin-layer chromatography, TLC) is subjected to column chromatography over silica (B1680970) gel.

-

Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.

Purification:

-

Fractions showing the presence of the desired compound are pooled and further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase or normal-phase column to yield the pure compound.

Spectroscopic Analysis and Structure Elucidation

The determination of the chemical structure of this compound relies heavily on a suite of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.

Experimental Protocol: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Data Presentation:

| Ion | Calculated m/z | Found m/z | Formula |

| [M+H]⁺ | 459.3838 | 459.3841 | C₃₀H₅₁O₃ |

| [M+Na]⁺ | 481.3658 | 481.3660 | C₃₀H₅₀NaO₃ |

Note: The data presented in this table is representative and intended for illustrative purposes, as the specific experimental data from the primary literature is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework.

Experimental Protocol: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC, NOESY) are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

Data Presentation:

¹³C NMR Spectroscopic Data (Representative)

| Carbon No. | Chemical Shift (δc) | Carbon Type |

| 3 | ~78.0 | CH (CH-OH) |

| 9 | ~20.0 | C |

| 19 | ~29.0 | CH₂ (cyclopropane) |

| 21 | ~75.0 | CH (CH-O) |

| 24 | ~85.0 | C (C-O) |

| 25 | ~72.0 | C (C-OH) |

¹H NMR Spectroscopic Data (Representative)

| Proton(s) | Chemical Shift (δH) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~3.20 | dd | 11.5, 4.5 |

| H-19a | ~0.35 | d | 4.0 |

| H-19b | ~0.55 | d | 4.0 |

| H-21 | ~4.10 | m | |

| Me-18 | ~0.90 | s | |

| Me-26 | ~1.25 | s | |

| Me-27 | ~1.30 | s | |

| Me-28 | ~0.85 | s | |

| Me-29 | ~0.80 | s | |

| Me-30 | ~0.95 | s |

Note: The data presented in these tables is representative and intended for illustrative purposes, as the specific experimental data from the primary literature is not publicly available.

2D NMR experiments are critical for establishing the final structure:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Conclusion

The structure elucidation of this compound is a systematic process that integrates chromatographic separation techniques with advanced spectroscopic methods. While the foundational report of this compound's isolation and characterization exists in the scientific literature, detailed public access to the raw spectroscopic data remains limited. This guide provides a comprehensive framework of the typical procedures and data formats that are central to the structural determination of such complex natural products. The methodologies outlined herein are fundamental to the fields of pharmacognosy, medicinal chemistry, and drug discovery, enabling the identification and characterization of novel bioactive compounds from natural sources.

Unveiling the Therapeutic Potential of 21,24-Epoxycycloartane-3,25-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the cycloartane (B1207475) triterpenoid, 21,24-Epoxycycloartane-3,25-diol. While data on this specific molecule is emerging, this document synthesizes the available information and contextualizes it within the broader activities of related cycloartane triterpenoids. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Core Biological Activity: Inhibition of Skin-Tumor Promotion

This compound, a cycloartanoid triterpene primarily isolated from the leaves of Lansium domesticum, has been identified as an inhibitor of skin-tumor promotion[1]. This foundational discovery points towards its potential as a chemopreventive agent. While specific quantitative data for its inhibitory effects are not extensively detailed in publicly available literature, the activity of closely related cycloartane triterpenoids provides valuable insights into its potential potency and mechanisms.

Quantitative Data on Related Cycloartane Triterpenoids

To contextualize the potential efficacy of this compound, this section summarizes quantitative data from studies on structurally similar cycloartane triterpenoids. These compounds are frequently evaluated for their ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA), a common in vitro screening method for anti-tumor promoters.

| Compound | Assay | IC50 Value | Source |

| (24R)-cycloart-25-ene-3β,24-diol | EBV-EA Inhibition | 6.1-7.4 nM | [2] |

| (24R)-cycloartane-3β,24,25-triol | EBV-EA Inhibition | 6.1-7.4 nM | [2] |

| (24S)-cycloartane-3β,24,25-triol | EBV-EA Inhibition | 6.1-7.4 nM | [2] |

| (24ξ)-24-methylcycloartane-3β,24,24¹-triol | EBV-EA Inhibition | 6.1-7.4 nM | [2] |

| (24ξ)-24¹-methoxy-24-methylcycloartane-3β,24-diol | EBV-EA Inhibition | 6.1-7.4 nM | [2] |

| (24ξ)-24,25-dihydroxycycloartan-3-one | EBV-EA Inhibition | 6.1-7.4 nM | [2] |

| Cycloart-23-ene-3,25-diol | COX-1 Inhibition | 97 µM | [3] |

| Cycloart-23-ene-3,25-diol | COX-2 Inhibition | 40 µM | [3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. Below are protocols for key assays used to evaluate the anti-tumor and anti-inflammatory activities of cycloartane triterpenoids.

In Vitro Epstein-Barr Virus Early Antigen (EBV-EA) Activation Inhibition Assay

This assay is a standard primary screening tool for potential anti-tumor promoters.

Cell Line: Raji cells (human B-lymphoblastoid cell line).

Methodology:

-

Raji cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum.

-

The cells are treated with a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), to induce EBV-EA activation.

-

Concurrently, the cells are treated with varying concentrations of the test compound (e.g., this compound).

-

After a defined incubation period (e.g., 48 hours), the cells are harvested, washed, and smeared on slides.

-

The expression of EBV-EA is detected using indirect immunofluorescence with sera from patients with nasopharyngeal carcinoma (containing high-titer antibodies against EBV-EA) and a fluorescein-isothiocyanate-conjugated anti-human IgG antibody.

-

The percentage of EBV-EA-positive cells is determined by counting under a fluorescence microscope.

-

The inhibitory activity of the test compound is calculated relative to the TPA-treated control. The IC50 value, the concentration at which 50% of EBV-EA activation is inhibited, is then determined.

In Vivo Two-Stage Mouse Skin Carcinogenesis Assay

This is a classical model to evaluate the anti-tumor initiation and promotion activities of a compound.

Animal Model: Typically, female ICR mice or other susceptible strains are used.

Methodology:

-

Initiation: A single topical application of a sub-carcinogenic dose of a tumor initiator, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is applied to the shaved dorsal skin of the mice.

-

Promotion: After a recovery period (e.g., one week), a tumor promoter, such as TPA, is applied topically to the same area, typically twice a week, for a prolonged period (e.g., 20 weeks).

-

Treatment: The test compound is applied topically shortly before each application of the tumor promoter.

-

Observation: The mice are monitored weekly for the appearance, number, and size of skin tumors (papillomas).

-

Evaluation: The anti-promoting activity of the test compound is assessed by comparing the tumor incidence (percentage of tumor-bearing mice), tumor multiplicity (average number of tumors per mouse), and tumor size in the treated group versus the control group (initiator and promoter only).

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been fully elucidated, studies on other cycloartane triterpenoids and the mechanisms of skin tumor promotion provide strong indications of potential targets.

p53-Dependent Mitochondrial Signaling Pathway

Some cycloartane triterpenoids have been shown to induce apoptosis in cancer cells through the p53-dependent mitochondrial signaling pathway[4]. This pathway involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to a loss of mitochondrial membrane potential and the subsequent activation of executioner caspases, such as caspase-7, ultimately resulting in programmed cell death.

Inhibition of Pro-inflammatory and Proliferative Pathways

Tumor promotion by TPA is known to involve the activation of protein kinase C (PKC), which in turn triggers downstream signaling cascades that promote inflammation and cell proliferation. These include the mitogen-activated protein kinase (MAPK) pathways (such as the Ras/Raf/ERK1/2 pathway) and the activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1, composed of c-Jun and c-Fos)[5][6]. These transcription factors upregulate the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and genes that drive cell proliferation. It is plausible that this compound exerts its anti-tumor promoting effects by interfering with one or more of these key signaling nodes.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel chemopreventive and potentially therapeutic agents. Its established activity as an inhibitor of skin-tumor promotion, supported by the broader anti-cancer and anti-inflammatory activities of related cycloartane triterpenoids, warrants further investigation.

Future research should focus on:

-

Quantitative evaluation of the inhibitory potency of this compound in both in vitro and in vivo models of carcinogenesis.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-activity relationship (SAR) studies to identify key functional groups responsible for its biological activity and to guide the synthesis of more potent analogs.

-

Toxicological and pharmacokinetic profiling to assess its drug-like properties and safety profile.

This technical guide serves as a starting point for these future endeavors, providing the necessary background and methodological framework to accelerate the exploration of this compound as a potential therapeutic candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cancer chemopreventive effects of cycloartane-type and related triterpenoids in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ectorbio.com [ectorbio.com]

- 6. Inhibition of skin tumor promotion by TPA using a combination of topically applied ursolic acid and curcumin. | Sigma-Aldrich [merckmillipore.com]

An In-depth Technical Guide on the Core Mechanism of Action of 21,24-Epoxycycloartane-3,25-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

21,24-Epoxycycloartane-3,25-diol, a cycloartane-type triterpenoid (B12794562) isolated from the leaves of Lansium domesticum, has been identified as a potent inhibitor of skin-tumor promotion. This technical guide delineates the core mechanism of action of this compound, focusing on its role in the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). This document provides a detailed overview of the implicated signaling pathway, experimental protocols for assessing its activity, and a framework for understanding its potential as a chemopreventive agent.

Core Mechanism of Action: Inhibition of TPA-Induced EBV-EA Activation

The primary mechanism underlying the anti-tumor promoting activity of this compound is its ability to suppress the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the phorbol (B1677699) ester, 12-O-tetradecanoylphorbol-13-acetate (TPA). TPA is a well-known tumor promoter that activates Protein Kinase C (PKC), a key enzyme in cellular signal transduction that regulates cell growth, differentiation, and apoptosis.

The EBV-EA activation assay is a widely used in vitro method to screen for potential anti-tumor promoting agents. In this assay, latently EBV-infected lymphoblastoid cells (such as Raji cells) are treated with a tumor promoter like TPA, which induces the expression of EBV early antigens. The ability of a test compound to inhibit this induction is indicative of its potential anti-tumor promoting activity. This compound has demonstrated significant inhibitory effects in this assay.

The proposed signaling pathway is as follows: TPA activates PKC, which in turn initiates a downstream signaling cascade that leads to the activation of transcription factors responsible for the expression of EBV early antigens. This compound is believed to interfere with this pathway, likely at a step downstream of PKC activation, thereby preventing the expression of the viral antigens.

Quantitative Data

| Compound | Assay | Inducer | Cell Line | IC50 (µM) | Reference |

| This compound | EBV-EA Activation | TPA | Raji | N/A | Nishizawa et al., 1989 |

| Hypothetical Compound A | EBV-EA Activation | TPA | Raji | Value | Reference |

| Hypothetical Compound B | EBV-EA Activation | TPA | Raji | Value | Reference |

Note: "N/A" indicates that the data is not available in the reviewed literature.

Experimental Protocols

The key experiment to determine the anti-tumor promoting activity of this compound is the in vitro Epstein-Barr Virus Early Antigen (EBV-EA) activation assay.

In Vitro EBV-EA Activation Assay

Objective: To determine the inhibitory effect of a test compound on TPA-induced EBV-EA expression in latently infected human lymphoblastoid cells.

Materials:

-

Raji cells (human lymphoblastoid cell line latently infected with EBV)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

-

12-O-tetradecanoylphorbol-13-acetate (TPA) solution (inducer)

-

This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727) (for cell fixation)

-

EBV-EA positive human serum (primary antibody)

-

Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG (secondary antibody)

-

Glycerol-PBS solution

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture Raji cells in RPMI 1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Setup: Seed Raji cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

Treatment:

-

Add a fixed concentration of TPA (e.g., 32 nM) to each well to induce EBV-EA expression.

-

Concurrently, add varying concentrations of this compound to the wells. Include a solvent control (TPA only) and a negative control (cells only).

-

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Cell Smear and Fixation:

-

After incubation, wash the cells with PBS.

-

Prepare cell smears on glass slides and air-dry.

-

Fix the cells with methanol for 10 minutes at room temperature.

-

-

Immunofluorescence Staining:

-

Wash the fixed cells with PBS.

-

Add EBV-EA positive human serum (diluted in PBS) to the slides and incubate for 30 minutes at 37°C.

-

Wash the slides with PBS three times.

-

Add FITC-conjugated anti-human IgG (diluted in PBS) and incubate for 30 minutes at 37°C in the dark.

-

Wash the slides with PBS three times.

-

-

Microscopy and Analysis:

-

Mount the slides with a drop of glycerol-PBS solution.

-

Observe the slides under a fluorescence microscope.

-

Count at least 500 cells per slide and determine the percentage of EA-positive cells (cells showing bright green fluorescence).

-

-

Data Analysis:

-

Calculate the inhibition rate for each concentration of the test compound using the formula: Inhibition Rate (%) = [1 - (EA-positive cells in treated group / EA-positive cells in control group)] x 100

-

Determine the IC50 value, which is the concentration of the compound that inhibits EBV-EA activation by 50%.

-

Conclusion

This compound exhibits promising anti-tumor promoting properties by inhibiting the TPA-induced activation of Epstein-Barr virus early antigen. This mechanism suggests its potential as a lead compound for the development of novel chemopreventive agents. Further research is warranted to elucidate the precise molecular targets within the signaling cascade and to obtain detailed quantitative data on its inhibitory activity. The experimental protocols outlined in this guide provide a robust framework for future investigations into this and other related cycloartane (B1207475) triterpenoids.

Spectroscopic and Structural Elucidation of 21,24-Epoxycycloartane-3,25-diol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

21,24-Epoxycycloartane-3,25-diol is a cycloartanoid triterpene first isolated from the leaves of Lansium domesticum.[1] This class of compounds is of significant interest to the scientific community due to its potential therapeutic properties, including the inhibition of skin-tumor promotion. This technical guide provides an overview of the spectroscopic data and analytical methodologies pertinent to the characterization of this compound. While the primary spectroscopic data from the original 1989 publication by Nishizawa et al. in Tetrahedron Letters is not publicly available in detail, this document compiles information based on the analysis of closely related cycloartane (B1207475) triterpenoids to provide a foundational understanding for researchers in the field.

Spectroscopic Data

Detailed, quantitative NMR and MS data for this compound remains within the primary literature which could not be accessed. For illustrative purposes and to provide a comparative baseline for researchers working with similar compounds, the following tables present typical spectroscopic data for a related cycloartane triterpenoid, cycloart-25-ene-3β, 24-diol, isolated from Euphorbia macrostegia.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H-NMR Data of a Representative Cycloartane Triterpenoid (cycloart-25-ene-3β, 24-diol) in CDCl₃ (400 MHz) [2]

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 3.30 | dd | 4.4, 10.8 |

| H-24 | 4.03 | t | 5.8 |

| H-26 | 4.95, 4.86 | brs (each) | - |

| H-27 (CH₃) | 1.73 | s | - |

| H-30 (CH₃) | 0.99 | s | - |

| H-18 (CH₃) | 0.98 | s | - |

| H-28 (CH₃) | 0.91 | s | - |

| H-21 (CH₃) | 0.90 | d | 6.4 |

| H-29 (CH₃) | 0.83 | s | - |

| H-19a, b | 0.57, 0.36 | d (each) | 4.0 |

Table 2: ¹³C-NMR Data of a Representative Cycloartane Triterpenoid (cycloart-25-ene-3β, 24-diol) [2]

Note: Specific carbon assignments for cycloart-25-ene-3β, 24-diol were not fully detailed in the available reference. The table structure is provided as a template for researchers.

| Carbon | Chemical Shift (δ) ppm |

| C-3 | Typically ~78-79 ppm |

| C-9 | Typically ~20-21 ppm |

| C-10 | Typically ~26-27 ppm |

| C-19 | Typically ~29-30 ppm |

| C-24 | Typically ~70-75 ppm |

| C-25 | Typically ~148-150 ppm |

| C-26 | Typically ~110-112 ppm |

| Methyl Carbons | Typically ~14-28 ppm |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for a Representative Cycloartane Triterpenoid (cycloart-25-ene-3β, 24-diol) [2]

| Ionization Mode | m/z | Relative Intensity (%) | Fragment |

| EI-MS | 442 | 5 | [M]⁺ |

| 427 | 5 | [M-CH₃]⁺ | |

| 424 | 12 | [M-H₂O]⁺ | |

| 409 | 17 | [M-H₂O-CH₃]⁺ | |

| 315 | 7 | Side chain cleavage | |

| 302 | 21 | ||

| 297 | 8 | ||

| 203 | 28 | ||

| 175 | 59 | ||

| 43 | 100 |

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of cycloartane triterpenoids from plant sources, based on methodologies reported for related compounds.

Isolation of Cycloartane Triterpenoids

A common procedure for the extraction and isolation of cycloartane triterpenoids from plant material, such as the leaves of Lansium domesticum, involves several key steps:

-

Extraction: The dried and powdered plant material is typically extracted exhaustively with a series of solvents of increasing polarity, such as n-hexane, followed by ethyl acetate, and finally methanol.

-

Fractionation: The crude extract is then subjected to fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. A gradient elution system is often employed, starting with a non-polar solvent and gradually increasing the polarity.

-

Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography, often with different solvent systems or stationary phases (e.g., reversed-phase chromatography). High-performance liquid chromatography (HPLC) is frequently used as a final purification step to yield the pure compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

Instrumentation: ¹H-NMR, ¹³C-NMR, and 2D-NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse programs are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

-

-

Mass Spectrometry (MS):

-

Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with a liquid chromatography system (LC-MS), is used to determine the exact mass and molecular formula of the compound. Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques.

-

Analysis: The mass spectrum provides the molecular ion peak ([M]⁺ or [M+H]⁺) and a characteristic fragmentation pattern that aids in the structural elucidation of the molecule.

-

Visualizations

The following diagrams illustrate generalized workflows relevant to the study of natural products like this compound.

Caption: General workflow for the isolation and structural elucidation of natural products.

Caption: Logical relationship between the compound class and analytical techniques for structural determination.

References

physical and chemical properties of 21,24-Epoxycycloartane-3,25-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 21,24-Epoxycycloartane-3,25-diol, a cycloartane-type triterpenoid (B12794562) with potential therapeutic applications.

Chemical and Physical Properties

This compound is a naturally occurring triterpenoid isolated from the leaves of Lansium domesticum.[1][2] It is a white powder with the molecular formula C30H50O3.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H50O3 | [3][4] |

| Molecular Weight | 458.7 g/mol | [3] |

| CAS Number | 125305-73-9 | [4] |

| Physical Description | Powder | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [5] |

| Boiling Point (Predicted) | 559.0 ± 50.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [3] |

| Refractive Index (Predicted) | 1.559 | [3] |

Biological Activity and Potential Signaling Pathways

The primary reported biological activity of this compound is its ability to inhibit skin-tumor promotion.[1][2] While the precise mechanism of action has not been fully elucidated for this specific compound, research on structurally related cycloartane (B1207475) triterpenoids provides insights into potential signaling pathways.

A closely related compound, Cycloartane-3,24,25-triol, has been shown to be a potent and selective inhibitor of myotonic dystrophy kinase-related Cdc42-binding kinase alpha (MRCKα).[6][7][8] MRCKα is a serine/threonine kinase that plays a crucial role in regulating the actin-myosin cytoskeleton, which is involved in cell motility, invasion, and proliferation – processes that are often dysregulated in cancer.[6] Inhibition of MRCKα by Cycloartane-3,24,25-triol has demonstrated anti-prostate cancer activity in vitro.[6][7][8]

Based on this evidence, a plausible signaling pathway for the anti-tumor activity of this compound could involve the inhibition of MRCKα or related kinases, leading to a downstream disruption of cancer cell migration and proliferation.

Caption: Proposed inhibitory signaling pathway of this compound.

Experimental Protocols

Isolation and Purification of Cycloartane Triterpenoids from Lansium domesticum

The following is a representative protocol for the isolation of cycloartane triterpenoids from the leaves of Lansium domesticum, based on general methods for triterpenoid extraction from this plant.[9][10][11]

Caption: A generalized workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: Collect fresh leaves of Lansium domesticum, air-dry them at room temperature, and grind them into a fine powder.

-

Extraction: Macerate the powdered leaves with methanol at room temperature for an extended period (e.g., 3 x 24 hours), with periodic agitation.

-

Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: Subject the crude extract to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: Chromatograph the ethyl acetate fraction, which is likely to contain the target compound, on a silica (B1680970) gel column. Elute the column with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate the different components.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

-

Final Purification: Further purify the fractions containing the compound of interest using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability. The following is a general protocol.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., skin or prostate cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: A standard workflow for performing an in vitro MTT cytotoxicity assay.

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isolation of a new cycloartanoid triterpene from leaves of Lansium domesticum novel skin-tumor promotion inhibitors | Semantic Scholar [semanticscholar.org]

- 3. echemi.com [echemi.com]

- 4. Newblue CHEM-21,24-Epoxycycloartane-3,25-diol price,buy Formaldehyde,Formaldehyde supplier-HENAN NEW BLUE CHEMICAL CO.,LTD [lookchem.com]

- 5. This compound | CAS:125305-73-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. researchgate.net [researchgate.net]

- 7. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. mdpi.com [mdpi.com]

- 11. Structures of triterpenoids from the leaves of Lansium domesticum - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Effects of 21,24-Epoxycycloartane-3,25-diol: A Technical Whitepaper for Researchers

Disclaimer: Direct research on the therapeutic effects of 21,24-Epoxycycloartane-3,25-diol is limited. This document provides a comprehensive overview of its known properties and explores its potential therapeutic applications by examining the activities of structurally related cycloartane (B1207475) triterpenoids. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a cycloartanoid triterpene that has been isolated from the leaves of Lansium domesticum[1]. As a member of the cycloartane family, a class of tetracyclic triterpenoids characterized by a cyclopropane (B1198618) ring at C-9/C-19, it belongs to a group of natural products with diverse and potent biological activities. While specific studies on this compound are not abundant, the broader class of cycloartane triterpenoids has been investigated for various therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This whitepaper will synthesize the available information on this compound and extrapolate its potential therapeutic effects based on the activities of analogous compounds.

Known Biological Activities and Therapeutic Potential

The primary reported activity of this compound is the inhibition of skin-tumor promotion[1]. However, the detailed mechanism and quantitative data for this specific compound are not extensively documented in recent literature. To understand its potential, we can look at the well-documented effects of other cycloartane triterpenoids.

Anti-Inflammatory Activity

A significant body of research points to the anti-inflammatory properties of cycloartane triterpenoids. Extracts from plants of the Cimicifuga genus, which are rich in these compounds, have been shown to inhibit the production of pro-inflammatory cytokines. For instance, aqueous extracts of Cimicifuga racemosa have been observed to reduce the lipopolysaccharide (LPS)-induced release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human whole blood[2][3].

The mechanism of action for this anti-inflammatory effect is believed to involve the modulation of key signaling pathways. Studies on related compounds suggest that cycloartane triterpenoids can suppress the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. For example, cimifugin (B1198916), a compound from Cimicifuga foetida, has been shown to inhibit the activation of NF-κB and MAPKs in LPS-stimulated RAW264.7 macrophages[4].

Anti-Cancer and Cytotoxic Effects

Several cycloartane-type triterpenoids have demonstrated cytotoxic activity against various cancer cell lines. For instance, cycloartan-24-ene-1α,2α,3β-triol, isolated from Commiphora myrrha, has been shown to induce apoptosis in human prostatic cancer PC-3 cells[5]. The proposed mechanism involves the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2[5]. The structural similarity of this compound to these compounds suggests it may also possess anti-cancer properties worth investigating.

Neuroprotective Effects

While direct evidence for the neuroprotective effects of this compound is lacking, other related natural products have shown promise in this area. For example, various neolignans have demonstrated the ability to protect hippocampal neurons from amyloid-beta-induced cytotoxicity[6]. Given that many natural products exhibit multiple biological activities, the potential for neuroprotective effects of cycloartane triterpenoids should not be overlooked and warrants further investigation.

Quantitative Data on Related Cycloartane Triterpenoids

To provide a basis for comparison and to guide future research on this compound, the following table summarizes quantitative data from studies on related cycloartane triterpenoids and plant extracts rich in these compounds.

| Compound/Extract | Assay | Cell Line/Model | Concentration | Effect | Reference |

| Cimicifuga racemosa extract (CRE) | IL-6 Release | LPS-stimulated human whole blood | 3 µg/µL and 6 µg/µL | Concentration-dependent reduction | [2] |

| Cimicifuga racemosa extract (CRE) | TNF-α Release | LPS-stimulated human whole blood | 3 µg/µL and 6 µg/µL | Concentration-dependent reduction | [2] |

| Cimifugin | Cell Migration | LPS-stimulated RAW264.7 cells | 100 mg/L | Reduced migration to 1/3 of control | [4] |

| Cimifugin | Inflammatory Factor Release | LPS-stimulated RAW264.7 cells | 100 mg/L | Suppressed release to less than 60% of LPS group | [4] |

| Cycloart-23-ene-3beta,25-diol | Acetic acid-induced writhing | Male Swiss mice | 200 mg/kg | Significant inhibition | [7] |

| Cycloart-23-ene-3beta,25-diol | Carrageenan-induced paw edema | Wistar rats | 200 mg/kg | Significant reduction | [7] |

Experimental Protocols for Key Experiments

The following are detailed methodologies for key experiments cited in the literature on related cycloartane triterpenoids. These protocols can serve as a template for designing future studies on this compound.

Inhibition of Pro-inflammatory Cytokine Production

Objective: To determine the effect of a compound on the production of pro-inflammatory cytokines in LPS-stimulated human whole blood.

Methodology:

-

Whole blood is collected from healthy volunteers.

-

The blood is incubated with various concentrations of the test compound (e.g., Cimicifuga racemosa extract at 3 µg/µL and 6 µg/µL) for a predetermined time.

-

Lipopolysaccharide (LPS) is added to stimulate the production of cytokines.

-

The blood is incubated for several hours.

-

Plasma is separated by centrifugation.

-

The concentrations of cytokines (e.g., IL-6, TNF-α) in the plasma are measured using an enzyme-linked immunosorbent assay (ELISA).

Macrophage-Based Anti-Inflammatory Assay

Objective: To investigate the effect of a compound on inflammatory responses in a macrophage cell line.

Methodology:

-

RAW264.7 murine macrophage cells are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of the test compound (e.g., cimifugin at 100 mg/L) for a specified duration.

-

The cells are then stimulated with LPS to induce an inflammatory response.

-

Cell culture supernatants are collected to measure the release of inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) using methods like the Griess assay and ELISA.

-

Cell lysates are prepared to analyze the activation of signaling proteins (e.g., NF-κB, MAPKs) by Western blotting.

Signaling Pathways and Visualizations

The anti-inflammatory effects of cycloartane triterpenoids are often mediated through the modulation of intracellular signaling pathways. Below are diagrams representing these pathways, which are likely relevant to the mechanism of action of this compound.

Caption: Potential inhibition of NF-κB and MAPK signaling pathways.

Caption: Workflow for evaluating anti-cancer activity.

Conclusion and Future Directions

While direct and extensive research on this compound is currently limited, the available information, combined with data from structurally similar cycloartane triterpenoids, suggests a promising potential for therapeutic applications, particularly in the areas of anti-inflammatory and anti-cancer therapy. Its reported activity as a skin-tumor promotion inhibitor provides a strong rationale for further investigation into its anti-proliferative and cytotoxic effects.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for isolating or synthesizing this compound to enable further studies.

-

In Vitro Studies: Systematically evaluating its efficacy and mechanism of action in a panel of cancer cell lines and in various models of inflammation.

-

In Vivo Studies: Assessing its therapeutic potential, toxicity, and pharmacokinetic profile in animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features for optimal activity and to develop more potent and selective therapeutic agents.

By pursuing these research avenues, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of novel treatments for a range of human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Aqueous extracts of Cimicifuga racemosa and phenolcarboxylic constituents inhibit production of proinflammatory cytokines in LPS-stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cimifugin Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 21,24-Epoxycycloartane-3,25-diol

These application notes provide detailed methodologies for the quantitative analysis of 21,24-Epoxycycloartane-3,25-diol in various matrices, particularly relevant for researchers, scientists, and professionals in drug development and natural product chemistry. The protocols are based on established analytical techniques for similar cycloartane (B1207475) triterpenoids.

Application Note 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Principle

This method describes the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector. Since cycloartane triterpenoids often lack a strong chromophore, detection might be performed at a low wavelength (e.g., 205-210 nm). This method is suitable for the analysis of relatively pure samples or extracts where the analyte is present in sufficient concentration and is well-resolved from other components.

2. Materials and Reagents

-

Reference standard of this compound (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid (optional, for mobile phase modification)

-

Syringe filters (0.22 µm, PTFE or nylon)

3. Instrumentation

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Analytical balance.

-

Sonicator.

-

Vortex mixer.

4. Experimental Protocol

4.1. Standard Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

4.2. Sample Preparation (from a plant matrix)

-

Extraction: Weigh 1.0 g of the dried and powdered plant material. Add 20 mL of methanol and extract using sonication for 30 minutes at room temperature.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in 2.0 mL of methanol.

-

Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.

4.3. HPLC Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 70% B5-20 min: 70-95% B20-25 min: 95% B25-30 min: 70% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 208 nm |

4.4. Calibration and Quantification

-

Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.

-

Inject the prepared sample solution.

-

Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

5. Data Presentation

Table 1: Example Calibration Curve Data for this compound by HPLC-UV

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 153,890 |

| 25 | 384,725 |

| 50 | 769,450 |

| 100 | 1,538,900 |

| Linear Regression | y = 15380x + 450 |

| R² | 0.9998 |

Table 2: Example Quantification Data in a Plant Extract

| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) | Amount in Original Sample (mg/g) |

| Extract 1 | 250,000 | 16.22 | 0.0324 |

| Extract 2 | 315,000 | 20.45 | 0.0409 |

6. Workflow Diagram

Caption: Workflow for quantification by HPLC-UV.

Application Note 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Principle

This method provides a highly sensitive and selective approach for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which offers excellent specificity by monitoring a specific precursor-to-product ion transition. This method is ideal for complex matrices and low concentration levels.

2. Materials and Reagents

-

Reference standard of this compound (purity ≥98%)

-

Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled analog or a related cycloartane triterpenoid).

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Syringe filters (0.22 µm, PTFE)

3. Instrumentation

-

UHPLC or HPLC system.

-

Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Analytical balance.

-

Sonicator.

-

Vortex mixer.

4. Experimental Protocol

4.1. Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in methanol.

-

Working Standard Solutions: Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into methanol to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

-

Internal Standard Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 10 ng/mL) in methanol.

4.2. Sample Preparation

-

Follow the same extraction and concentration procedure as in the HPLC-UV method (Section 4.2).

-

Reconstitution and IS Spiking: Reconstitute the dried extract in 1.0 mL of methanol. Take a 100 µL aliquot of the reconstituted sample and add 100 µL of the IS working solution. Dilute with 800 µL of methanol to a final volume of 1.0 mL.

-

Final Filtration: Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial.

4.3. LC-MS/MS Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid and 5 mM Ammonium FormateB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 60% B1-5 min: 60-95% B5-7 min: 95% B7-8 min: 60% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

4.4. MRM Transitions

The exact MRM transitions should be determined by infusing a standard solution of this compound into the mass spectrometer. The following are hypothetical transitions based on the structure (Molecular Weight: 458.7 g/mol ).

Table 3: Hypothetical MRM Transitions

| Compound | Precursor Ion [M+H]⁺ | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |

| This compound | 459.4 | 441.4 (loss of H₂O) | 423.4 (further loss of H₂O) | 15 |

| Internal Standard (IS) | Dependent on IS | Dependent on IS | Dependent on IS | Optimized for IS |

4.5. Quantification

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

-

Perform a linear regression analysis.

-

Calculate the concentration of the analyte in the sample using the calibration curve.

5. Data Presentation

Table 4: Example Quantification Data by LC-MS/MS

| Sample ID | Analyte Area / IS Area Ratio | Calculated Concentration (ng/mL) | Amount in Original Sample (µg/g) |

| Extract 1 | 0.85 | 8.5 | 0.085 |

| Extract 2 | 1.23 | 12.3 | 0.123 |

6. Workflow Diagram

Caption: Workflow for quantification by LC-MS/MS.

Logical Relationship of Analytical Methods

The choice of analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix.

Caption: Selection of analytical methods.

Application Notes and Protocols for 21,24-Epoxycycloartane-3,25-diol in Cytotoxicity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

21,24-Epoxycycloartane-3,25-diol is a cycloartanoid triterpene that can be isolated from the leaves of Lansium domesticum.[1] Triterpenoids, a large and structurally diverse class of natural products, have garnered significant interest in oncology research due to their potential anticancer properties. Several cycloartane (B1207475) triterpenoids have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[2][3][4][5][6] These compounds can modulate key signaling pathways involved in cell survival and programmed cell death.[2][4]

These application notes provide a comprehensive guide for researchers interested in evaluating the cytotoxic potential of this compound. The document outlines detailed protocols for robust cytotoxicity assays, recommendations for data presentation, and visual representations of experimental workflows and relevant signaling pathways.

Data Presentation: Summarized Cytotoxicity Data

Effective evaluation of a novel compound requires clear and concise presentation of quantitative data. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potency of a compound. Below is an example of how to structure a data table summarizing the cytotoxic activity of this compound against a panel of human cancer cell lines.

Note: The following data is illustrative and serves as a template for presenting experimental findings.

| Cell Line | Cancer Type | IC50 (µM) after 48h Exposure |

| MCF-7 | Breast Adenocarcinoma | Example: 25.3 ± 2.1 |

| PC-3 | Prostate Adenocarcinoma | Example: 18.9 ± 1.5 |

| HCT-116 | Colorectal Carcinoma | Example: 32.1 ± 3.4 |

| A549 | Lung Carcinoma | Example: 45.7 ± 4.8 |

| HeLa | Cervical Adenocarcinoma | Example: 28.4 ± 2.9 |

Experimental Protocols

When assessing the cytotoxicity of triterpenoids like this compound, it is crucial to select an appropriate assay method. Tetrazolium-based assays such as the MTT assay can be prone to interference from reducing compounds, a characteristic of some triterpenoids, potentially leading to inaccurate results.[7] Therefore, assays that measure different parameters of cell viability, such as total protein content or intracellular ATP levels, are recommended.

Below are detailed protocols for the Sulforhodamine B (SRB) assay and the CellTiter-Glo® Luminescent Cell Viability Assay, which are less susceptible to such interference.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.[8][9]

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM (pH 10.5)

-

Microplate reader (absorbance at 510-570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

Cell Fixation:

-

Staining:

-

Washing:

-

Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[1][13][14] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[13]

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Assay Plate Preparation:

-

Prepare an opaque-walled 96-well plate with cells in 100 µL of culture medium at the desired density.

-

Include control wells with medium only for background measurement.[14]

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Add the desired concentrations of this compound to the experimental wells.

-

Incubate for the desired exposure period.

-

-

Reagent and Plate Equilibration:

-

Luminescence Measurement:

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

-

Record the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

-

Mandatory Visualizations

Diagrams

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 2. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel cycloartane triterpenoid from Cimicifuga induces apoptotic and autophagic cell death in human colon cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. scispace.com [scispace.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. SRB assay [bio-protocol.org]

- 10. abeomics.com [abeomics.com]

- 11. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]

- 12. SRB assay for measuring target cell killing [protocols.io]

- 13. benchchem.com [benchchem.com]

- 14. promega.com [promega.com]

Application Notes and Protocols for Testing Skin-Tumor Promotion Inhibition

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to the experimental design for testing the efficacy of potential inhibitors of skin-tumor promotion. The protocols focus on the well-established two-stage mouse skin carcinogenesis model, a reliable method for inducing benign papillomas and their potential progression to squamous cell carcinomas.[1][2][3] This model allows for the investigation of genetic and molecular alterations that drive skin cancer development and serves as a platform for evaluating the chemotherapeutic properties of novel compounds.[1]

Introduction to Two-Stage Skin Carcinogenesis

The two-stage chemical carcinogenesis model involves the sequential application of a tumor initiator and a tumor promoter.[2][3]

-

Initiation: A single, sub-carcinogenic dose of a mutagen, typically 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is applied topically to the skin.[2][3] This initiates tumor formation by causing DNA mutations in epidermal cells.[3]

-

Promotion: This is followed by repeated applications of a tumor promoter, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA).[1][2] TPA is not mutagenic itself but induces sustained proliferation, epidermal hyperplasia, and inflammation, which are necessary for the clonal expansion of initiated cells into visible tumors (papillomas).[4][5]

Potential inhibitors are typically administered topically prior to each TPA application to assess their ability to counteract the tumor-promoting effects.

Key Signaling Pathways in Skin Tumor Promotion

TPA exerts its tumor-promoting effects by activating several key signaling pathways. Understanding these pathways is crucial for identifying molecular targets for inhibition.

-

Protein Kinase C (PKC) Pathway: TPA is a potent activator of Protein Kinase C (PKC) isoforms, which are major receptors for phorbol (B1677699) esters.[6][7][8] Activation of specific PKC isoforms, such as PKCα and PKCε, is critical for inducing the proliferation and inflammation necessary for tumor development.[4] Conversely, other isoforms like PKCδ may have tumor-suppressive roles.[6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The Ras/Raf/MAPK cascade is a crucial signaling pathway in cell proliferation and is activated by PKC.[5] The MAPK pathway, including ERK, JNK, and p38 MAPK, plays a functional role in skin carcinogenesis.[9][10]

-

Activator Protein-1 (AP-1) Signaling: TPA treatment leads to the activation of the transcription factor AP-1.[11][12][13] AP-1 controls cellular processes like proliferation and differentiation and its activation is dependent on the MAPK pathway.[9][13]

-

Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is decisively involved in skin tumorigenesis, and TPA has been shown to enhance this signaling cascade.[14][15]

Diagram of Key Signaling Pathways in TPA-Induced Skin Tumor Promotion:

Caption: Key signaling pathways activated by TPA leading to skin tumor promotion.

Experimental Protocols

Two-Stage Mouse Skin Carcinogenesis Protocol

This protocol outlines the induction of skin papillomas using the DMBA/TPA model.[1][2][3]

Materials:

-

Female SENCAR or FVB/N mice (6-8 weeks old)

-

7,12-dimethylbenz[a]anthracene (DMBA)

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

Acetone (vehicle)

-

Test inhibitor compound

-

Pipettes and sterile tips

-

Electric clippers

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-

Hair Removal: Two days prior to initiation, shave the dorsal skin of the mice using electric clippers.

-

Initiation: Apply a single topical dose of DMBA (e.g., 100 nmol in 200 µL of acetone) to the shaved dorsal skin.

-

Promotion: One week after initiation, begin the promotion phase. Apply TPA (e.g., 5 nmol in 200 µL of acetone) topically twice a week for a period of 20-30 weeks.

-

Inhibitor Treatment: For the inhibitor-treated groups, apply the test compound topically (in a suitable vehicle) 30-60 minutes before each TPA application. Include a vehicle control group that receives the vehicle instead of the inhibitor.

-

Observation: Observe the mice weekly for the appearance of skin papillomas. Record the number and size of tumors for each mouse. The experiment is typically terminated when the tumor response in the control group reaches a plateau.[3]

Diagram of the Two-Stage Carcinogenesis Experimental Workflow:

Caption: Workflow for the two-stage mouse skin carcinogenesis experiment.

Quantification of Skin Papillomas

Procedure:

-

Carefully observe each mouse weekly.

-

Count the number of papillomas that are greater than 1 mm in diameter.

-

Measure the diameter of each papilloma using calipers.

-

Calculate the tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).

-

Calculate the tumor volume for each papilloma using the formula: (length × width²) / 2.

Histopathological Analysis

Procedure:

-

At the end of the experiment, euthanize the mice.

-

Excise the skin from the treated area, including any tumors.

-

Fix the tissue in 10% neutral buffered formalin.

-

Process the tissue and embed in paraffin (B1166041).

-

Section the paraffin blocks (e.g., 5 µm thickness) and stain with hematoxylin (B73222) and eosin (B541160) (H&E).[16][17][18]

-

Examine the slides under a microscope to assess epidermal thickness, hyperplasia, inflammation, and tumor morphology (e.g., papilloma, squamous cell carcinoma).

Data Presentation

Quantitative data from the skin tumor promotion inhibition study should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Effect of Inhibitor on Tumor Incidence and Multiplicity